![molecular formula C9H12N2O2 B1444172 methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate CAS No. 1384706-10-8](/img/structure/B1444172.png)
methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate”, often involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The molecular structure of “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” include condensation and dehydration . Dehydration was found to be faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
“Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” is a powder with a molecular weight of 180.21 . It should be stored at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
The indazole nucleus, particularly in its tetrahydro form, has been explored for its potential anti-inflammatory properties. Compounds like methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate have been synthesized and tested for their efficacy in reducing inflammation. These compounds can inhibit the production of pro-inflammatory mediators and show promise in the treatment of conditions like arthritis and edema .
Antimicrobial Activity
Indazole derivatives have demonstrated moderate to high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. The structural flexibility of indazole allows for the synthesis of compounds that can be potent antimicrobial agents, which is crucial in the fight against antibiotic resistance .
Anti-HIV Potential
The indazole ring system has been identified as a core structure in compounds with potential anti-HIV activity. Researchers are investigating derivatives of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate for their ability to interfere with the replication cycle of HIV, offering a promising avenue for new therapeutic agents .
Anticancer Research
Indazole derivatives are being studied for their anticancer properties. They may work by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, or interfering with signal transduction pathways. The exploration of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate in oncology could lead to novel treatments for various cancers .
Hypoglycemic Effects
Some indazole compounds have shown hypoglycemic activity, which could be beneficial in the management of diabetes. By affecting glucose metabolism, these compounds can help in regulating blood sugar levels, providing a potential therapeutic option for diabetic patients .
Antihypertensive Properties
Indazole derivatives have been evaluated for their antihypertensive effects. These compounds can lower blood pressure by affecting vascular smooth muscle tone or influencing the renin-angiotensin system, making them candidates for the development of new antihypertensive drugs .
Neuroprotective Effects
Research into indazole derivatives includes their potential neuroprotective effects. These compounds may protect nerve cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke. The neuroprotective properties of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate are an exciting area of study .
Chemical Synthesis and Drug Design
The indazole moiety is a key intermediate in the synthesis of various biologically active molecules. Its incorporation into drug design has led to the development of new medicinal compounds with improved efficacy and safety profiles. The versatility of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate makes it a valuable building block in medicinal chemistry .
Safety and Hazards
“Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .
Future Directions
The future directions for “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” and similar compounds could involve further exploration of their potential activities against microorganisms and their significance in the pharmaceutical field . Additionally, due to their easy aromatization, tetrahydroindoles are good intermediates to synthesize indoles .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these targets .
Biochemical Pathways
Given the potential targets, it is likely that this compound affects pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may have effects on cell cycle progression and cell volume regulation .
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONFVZCPOFMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |
CAS RN |
1384706-10-8 | |
Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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